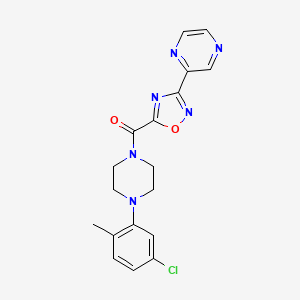
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound includes a piperazine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 5-chloro-2-methylphenylpiperazine with a suitable oxadiazole precursor under controlled conditions. This method has been reported to yield high purity and good yields of the desired compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A series of studies have shown that derivatives containing the oxadiazole and piperazine structures exhibit significant antimicrobial activity against various bacterial strains. For instance, in vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that certain derivatives possess moderate to excellent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 20 | Excellent |
| Target Compound | E. coli | 18 | Good |
Enzyme Inhibition
The biological activity also extends to enzyme inhibition. The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Results indicate that the oxadiazole-piperazine derivatives can act as effective AChE inhibitors, which may have implications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Results
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 25 |
| Target Compound | AChE | 15 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study explored the neuroprotective effects of the compound in animal models of neurodegeneration. Results showed a significant reduction in neuronal death and improved cognitive function, suggesting its potential as a neuroprotective agent .
- Anticancer Activity : Another investigation focused on the anticancer properties of related compounds, revealing that they can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The target compound's structural features may contribute to similar effects.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-12-2-3-13(19)10-15(12)24-6-8-25(9-7-24)18(26)17-22-16(23-27-17)14-11-20-4-5-21-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKOYIJWHMJAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














